molecular formula C9H13N B020996 2,3-Diethylpyridine CAS No. 103039-56-1

2,3-Diethylpyridine

Cat. No.: B020996
CAS No.: 103039-56-1
M. Wt: 135.21 g/mol
InChI Key: YXZUDXLWSOZHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethylpyridine is a pyridine derivative featuring ethyl substituents at the 2- and 3-positions of the aromatic ring. Pyridine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties .

Properties

CAS No.

103039-56-1

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2,3-diethylpyridine

InChI

InChI=1S/C9H13N/c1-3-8-6-5-7-10-9(8)4-2/h5-7H,3-4H2,1-2H3

InChI Key

YXZUDXLWSOZHFN-UHFFFAOYSA-N

SMILES

CCC1=C(N=CC=C1)CC

Canonical SMILES

CCC1=C(N=CC=C1)CC

Synonyms

Pyridine, 2,3-diethyl- (6CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Positional Isomers: Diethylpyridines

a. 2,6-Diethylpyridine
  • Synthesis: Catalytic alkylation of pyridine with ethene using lanthanocene hydrides (e.g., Cp*₂LaH)₂ produces 2,6-diethylpyridine via sequential C-H bond activation and olefin insertion .
  • Reactivity: The 2,6-substitution pattern facilitates bis-alkylation due to reduced steric hindrance between ethyl groups.
  • Key Difference : Unlike 2,3-diethylpyridine, the 2,6-isomer exhibits enhanced symmetry, influencing its coordination chemistry and catalytic behavior .
b. 3,5-Diethylpyridine
  • Applications : A key intermediate in synthesizing antiulcer drugs (e.g., omeprazole) and 3,5-pyridinedicarboxylic acid, which is used in metal-organic frameworks (MOFs) .
  • Electronic Effects : The meta-substitution (3,5-positions) enhances electron-withdrawing effects, making it suitable for nucleophilic aromatic substitution reactions .
c. 2,4-Diethylpyridine Dicarboxylate
  • Structure : Features ethyl ester groups at the 2- and 4-positions, with additional carboxylate functionalities.
  • Reactivity : The dual carboxylate groups enable resonance stabilization, favoring acylation and nucleophilic substitution reactions. Its solubility profile allows use in diverse solvent systems .

Functional Group Variants

a. 2,3-Divinylpyridine
  • Structure : Vinyl substituents at the 2- and 3-positions (C₉H₉N, MW 131.18) .
  • Reactivity : The conjugated double bonds participate in Diels-Alder reactions and polymerization, offering utility in polymer chemistry. Ethyl groups in 2,3-diethylpyridine, by contrast, provide steric bulk without π-bond reactivity .
b. 2,3-Dimethoxypyridine
  • Properties: Methoxy groups at 2- and 3-positions (C₇H₉NO₂, MW 139.15) increase electron density, enhancing susceptibility to electrophilic attack. Applications include synthesis of flavones and alkaloids .
  • Contrast : Ethyl groups in 2,3-diethylpyridine are electron-donating but less polar than methoxy, altering solubility and reaction kinetics .
c. 2,3-Dichloropyridine
  • Applications : Chlorine substituents (C₅H₃Cl₂N, MW 147.99) make this compound a versatile intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals. The electronegative Cl atoms direct electrophilic substitution to the 5-position .

Comparative Data Table

Compound Substituents Molecular Formula Key Applications Synthesis Method Reference
2,3-Diethylpyridine Ethyl (2,3) C₉H₁₃N (Inferred) Drug intermediates, catalysis Likely catalytic alkylation
2,6-Diethylpyridine Ethyl (2,6) C₉H₁₃N Catalytic alkylation products Lanthanocene/ethene alkylation
3,5-Diethylpyridine Ethyl (3,5) C₉H₁₃N Antiulcer drugs, MOF precursors Multi-step organic synthesis
2,3-Divinylpyridine Vinyl (2,3) C₉H₉N Polymer chemistry Vinylation of pyridine
2,3-Dimethoxypyridine Methoxy (2,3) C₇H₉NO₂ Alkaloid synthesis Methoxylation of pyridine

Key Findings and Implications

  • Substitution Position : 2,3-diethylpyridine’s asymmetric substitution may limit catalytic efficiency compared to symmetric 2,6-isomers but could offer unique regioselectivity in drug synthesis.
  • Functional Groups : Ethyl groups balance steric hindrance and electron donation, whereas methoxy or chloro substituents prioritize electronic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.